molecular formula C9H8Cl2O2 B101699 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one CAS No. 18430-74-5

1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one

Cat. No.: B101699
CAS No.: 18430-74-5
M. Wt: 219.06 g/mol
InChI Key: OYUBSDJHAZSFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H8Cl2O2. It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, along with a propanone group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Mechanism of Action

Preparation Methods

The synthesis of 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one typically involves the reaction of 3,5-dichlorophenol with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:

3,5-Dichlorophenol+Propionyl chlorideAlCl3This compound\text{3,5-Dichlorophenol} + \text{Propionyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 3,5-Dichlorophenol+Propionyl chlorideAlCl3​​this compound

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a tool for studying enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one can be compared with similar compounds such as:

    1-(3,4-Dihydroxyphenyl)-1-propanone: Differing by the presence of hydroxyl groups instead of chlorine atoms.

    1-(3,5-Dichloro-2-hydroxyphenyl)ethanone: Differing by the length of the carbon chain.

    1-(3,5-Ditert-butyl-4-hydroxyphenyl)-1-propanone: Differing by the presence of bulky tert-butyl groups.

Properties

IUPAC Name

1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUBSDJHAZSFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=CC(=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353018
Record name 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18430-74-5
Record name 1-(3,5-dichloro-2-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one
Reactant of Route 5
Reactant of Route 5
1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one
Reactant of Route 6
Reactant of Route 6
1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one
Customer
Q & A

Q1: What is the significance of the reaction between 1-(3,5-Dichloro-2-hydroxyphenyl)propan-1-one and hydrazine hydrate?

A1: The reaction of this compound with hydrazine hydrate leads to the formation of (E,E)-4,4′,6,6′-Tetrachloro-2,2′-(1,1′-azinodiethylene)diphenol []. This compound, characterized by its symmetrical structure with a central N—N bond, exhibits intramolecular O—H⋯N and intermolecular C—H⋯Cl hydrogen bonds, which contribute to the stability of its crystal structure [].

Q2: Are there any known applications of (E,E)-4,4′,6,6′-Tetrachloro-2,2′-(1,1′-azinodiethylene)diphenol, the product of the reaction between this compound and hydrazine hydrate?

A2: The provided research focuses primarily on the synthesis and structural characterization of (E,E)-4,4′,6,6′-Tetrachloro-2,2′-(1,1′-azinodiethylene)diphenol []. Further research is needed to explore potential applications of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.